N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a triazolo[4,3-b]pyridazine ring and an imidazole ring .
Molecular Structure Analysis
The molecular formula of the compound is C14H16N8O, and it has an average mass of 312.330 Da . The structure includes a pyrrolidine ring, a triazolo[4,3-b]pyridazine ring, and an imidazole ring .Physical and Chemical Properties Analysis
The compound is a white solid . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Therapeutic Agent Development
Cancer Immunotherapy and Antifibrotic Agents : A derivative within this chemical family, identified as a potent inhibitor of TGF-β type I receptor kinase, has been developed as a cancer immunotherapeutic and antifibrotic agent. This compound exhibits high selectivity and oral bioavailability, marking its significance in the treatment of cancer and fibrotic diseases (Jin et al., 2014).
Antihistaminic and Anti-inflammatory : Another compound evaluated for its antihistaminic activity and inhibitory effect on eosinophil infiltration offers insights into developing treatments for allergic conditions. Its unique mechanism of action and pharmacokinetic profile highlight its potential for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Anticonvulsant Activities : Research on isosteric replacements of the imidazole ring in certain analogs has been conducted to investigate their anticonvulsant activities. These studies contribute to understanding the structural requirements for anticonvulsant efficacy and the electrostatic potential's role in optimizing therapeutic activity (Kelley et al., 1995).
Biochemical Research
Synthesis and Antimicrobial Activity : Derivatives within this chemical family have been synthesized and evaluated for their antimicrobial activities against various pathogens. These studies aim to develop new antimicrobial agents to combat resistant bacterial and fungal infections (Patel & Patel, 2015).
Insecticidal Agents : The synthesis and biological evaluation of compounds with potential insecticidal activities against agricultural pests demonstrate the broader applications of these chemical families in protecting crops and ensuring food security (Soliman et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with pyrazolo and triazolo scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its target, cdk2, and inhibit its activity . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Therefore, inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability
Result of Action
The result of the compound’s action could be significant inhibition of cell growth. Similar compounds have shown superior cytotoxic activities against various cell lines . For instance, they have demonstrated potent inhibitory activity with IC50 values in the nanomolar range against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
The compound N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide plays a significant role in biochemical reactions. It is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities
Cellular Effects
Related triazole compounds have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that the compound could have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors , which suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function . Information on the compound’s stability and degradation over time would be valuable for understanding its temporal effects.
Dosage Effects in Animal Models
Studies on related compounds suggest that they may exhibit threshold effects and could have toxic or adverse effects at high doses .
Metabolic Pathways
Given its structural similarity to other triazole compounds, it may interact with enzymes or cofactors involved in similar metabolic pathways .
Properties
IUPAC Name |
N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O/c23-14(10-7-15-9-17-10)16-8-13-19-18-11-3-4-12(20-22(11)13)21-5-1-2-6-21/h3-4,7,9H,1-2,5-6,8H2,(H,15,17)(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBHRZBGGHBDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CN=CN4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.